Chemical Identity and Synthetic Utility of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate: A Strategic Intermediate in Medicinal Chemistry
Chemical Identity and Synthetic Utility of Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate: A Strategic Intermediate in Medicinal Chemistry
Executive Summary
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a specialized alkynyl ester intermediate utilized primarily in the synthesis of fused nitrogen-containing heterocycles and as a core scaffold for negative allosteric modulators (NAMs) of metabotropic glutamate receptors (e.g., mGluR5). Its structural uniqueness lies in the conjugation of an electron-deficient 5-fluoropyridine ring with an internal alkyne and an ester functionality. This "push-pull" electronic system makes it a highly reactive Michael acceptor, ideal for [3+2] cycloadditions and condensation reactions to form pyrazoles, isoxazoles, and pyrimidines.
Chemical Identity & Nomenclature[1][2][3]
| Attribute | Detail |
| IUPAC Name | Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate |
| Common Synonyms | Ethyl 3-(5-fluoropyridin-2-yl)propiolate; 3-(5-Fluoro-2-pyridinyl)-2-propynoic acid ethyl ester |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.18 g/mol |
| SMILES | CCOC(=O)C#Cc1ncc(F)cc1 |
| Key Functional Groups | [1][2][3][4][5][6][7] • 5-Fluoropyridine: Metabolic stability, lipophilicity enhancer.• Internal Alkyne: Rigid linker, conjugation bridge.• Ethyl Ester: Electrophilic handle, prodrug moiety. |
| Calculated LogP | ~1.8 (Predicted) |
Synthetic Pathways: The Sonogashira Protocol
The most robust route to this intermediate is the Sonogashira cross-coupling of a 2-halopyridine with a terminal alkyne. Due to the electron-deficient nature of the pyridine ring, oxidative addition is facilitated, but the choice of catalyst and base is critical to prevent homocoupling of the alkyne.
Retrosynthetic Analysis
The molecule is disconnected at the C(sp)-C(sp2) bond between the alkyne and the pyridine ring.
-
Fragment A: 2-Bromo-5-fluoropyridine (Commercially available, stable).
-
Fragment B: Ethyl propiolate (Commercially available, volatile).
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All glassware must be flame-dried and cooled under argon.
Reagents:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[5]
-
CuI (0.02 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
THF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a Schlenk flask, dissolve Pd(PPh₃)₂Cl₂ (350 mg) and CuI (38 mg) in anhydrous THF (20 mL). Degas by bubbling argon for 10 minutes.
-
Substrate Addition: Add 2-bromo-5-fluoropyridine (1.76 g, 10 mmol) followed by TEA (4.2 mL). The solution may turn dark, indicating Pd(0) generation.
-
Alkyne Introduction: Dropwise add ethyl propiolate (1.2 mL, 12 mmol) over 15 minutes. Critical: Slow addition prevents alkyne dimerization (Glaser coupling).
-
Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product spot will be UV-active and typically less polar than the starting bromide.
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Rinse with EtOAc.[8]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
Self-Validating Checkpoints:
-
Visual: Reaction mixture should transition from yellow/orange to dark brown/black.
-
NMR Verification: The disappearance of the terminal alkyne proton (~2.9 ppm in ethyl propiolate) and the shift of the pyridine protons confirm coupling.
Mechanistic Cycle (Graphviz Visualization)
Figure 1: Catalytic cycle for the Sonogashira coupling of 2-bromo-5-fluoropyridine and ethyl propiolate.
Reactivity Profile & Applications
The conjugated alkyne-ester motif serves as a versatile "linchpin" for constructing complex heterocycles. The electron-withdrawing ester and pyridine ring make the β-carbon (C3) highly electrophilic.
Heterocycle Synthesis (Divergent Pathways)
-
Pyrazoles (via Hydrazine): Reaction with hydrazine hydrate in ethanol under reflux yields 3-(5-fluoropyridin-2-yl)-1H-pyrazol-5-ol (tautomeric with the pyrazolone). This is a core scaffold for many kinase inhibitors.
-
Pyrimidines (via Amidines): Condensation with amidines (e.g., acetamidine) yields 4-(5-fluoropyridin-2-yl)pyrimidines.
-
Isoxazoles (via Hydroxylamine): Reaction with hydroxylamine hydrochloride yields 3-(5-fluoropyridin-2-yl)isoxazol-5-ol.
Medicinal Chemistry Relevance: mGluR5 Antagonists
This intermediate is structurally analogous to precursors used for Basimglurant (RG7090) and other mGluR5 negative allosteric modulators. The 2-alkynylpyridine motif is critical for binding within the transmembrane domain of the receptor. The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism), significantly increasing the half-life of the final drug candidate.
Synthetic Utility Diagram
Figure 2: Divergent synthetic applications of the target alkyne ester.
Analytical Characterization (Expected Data)
Researchers synthesizing this compound should look for the following spectral signatures to confirm identity and purity.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, 1H) | Proton at C6 of pyridine (deshielded by N and F). |
| δ 7.60 (dd, 1H) | Proton at C4 (coupled to F and C3-H). | |
| δ 7.45 (dd, 1H) | Proton at C3. | |
| δ 4.30 (q, 2H) | Methylene of ethyl ester. | |
| δ 1.35 (t, 3H) | Methyl of ethyl ester. | |
| ¹³C NMR | ~153 ppm | Carbonyl (C=O).[9] |
| ~85 ppm, ~80 ppm | Alkyne carbons (C≡C). | |
| IR Spectroscopy | ~2220-2240 cm⁻¹ | C≡C stretching (weak due to symmetry/conjugation). |
| ~1710-1720 cm⁻¹ | C=O stretching (Ester). |
Safety & Handling
-
Fluorinated Pyridines: Generally stable, but can be skin irritants. Use standard PPE (gloves, goggles).
-
Alkynyl Esters: Can be potent sensitizers and Michael acceptors. Avoid inhalation of dust/vapors.
-
Thermal Stability: While internal alkynes are more stable than terminal ones, avoid heating the neat liquid above 100°C to prevent polymerization. Store at 4°C.
References
-
Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
-
mGluR5 Antagonist Chemistry: Jaeschke, G., et al. (2015). MTEP-like pyridine derivatives as mGlu5 receptor negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(6), 1276-1280. Link
-
Synthesis of Alkynyl Pyridines: Tilley, J. W., & Zawoiski, S. (1988). A convenient synthesis of 2-alkynylpyridines. The Journal of Organic Chemistry, 53(2), 386-390. Link
-
Basimglurant (RG7090) Context: Lindemann, L., et al. (2011). Basimglurant recruits mGlu5 receptor reserve to rescue cognitive deficits in a mouse model of Down syndrome. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 103855-01-2: Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinyl… [cymitquimica.com]
- 3. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
